molecular formula C8H12O4 B1165814 Fokalhydran CAS No. 110941-94-1

Fokalhydran

Cat. No.: B1165814
CAS No.: 110941-94-1
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Description

Fokalhydran (CAS 110941-94-1), chemically designated as 3,5-dichloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline, is a synthetic organic compound characterized by its naphthalene backbone substituted with methoxy and dichloro-aniline groups (Figure 1). This structure imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, or pharmaceutical intermediates .

Properties

CAS No.

110941-94-1

Molecular Formula

C8H12O4

Synonyms

Fokalhydran

Origin of Product

United States

Comparison with Similar Compounds

Compound A: N,N-Dimethylfuran-2-carboxamide (CAS 13156-75-7)

This compound features a furan ring substituted with a dimethylcarboxamide group. Unlike this compound’s rigid naphthalene system, Compound A’s furan core offers planar aromaticity with enhanced solubility in polar solvents. Its amide group enables hydrogen bonding, making it suitable for supramolecular chemistry or drug delivery systems .

Compound B: 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-8-iodoquinoline (CAS 65340-84-3)

Compound B integrates a quinoline scaffold with iodine and triazenyl substituents. Compared to this compound’s dichloro-aniline moiety, Compound B’s halogenated quinoline structure may exhibit stronger π-π stacking interactions in catalytic systems .

Comparative Analysis of Physicochemical Properties

Table 1 summarizes key differences in molecular weight, functional groups, and hypothesized applications:

Property This compound Compound A Compound B
Molecular Formula C₁₈H₁₄Cl₂N₂O C₇H₉NO₂ C₁₄H₁₃IN₄
Molecular Weight (g/mol) 345.22 155.15 380.19
Key Functional Groups Chloro, methoxynaphthyl, imine Furan, dimethylamide Quinoline, iodine, triazenyl
Potential Applications Ligand design, catalysis Drug delivery, H-bonding motifs Radiopharmaceuticals, sensors

Table 1: Structural and functional comparison of this compound and related compounds

Research Findings and Limitations

While experimental data on this compound’s reactivity or biological activity are absent in the provided evidence, its structural analogs offer insights:

  • Synthetic Challenges : The methoxynaphthyl group in this compound may complicate regioselective substitutions compared to Compound A’s simpler furan system.
  • Electronic Properties : The electron-withdrawing chlorine atoms in this compound likely reduce electron density at the imine nitrogen, affecting its coordination behavior with transition metals .
  • Thermal Stability : Compound B’s triazenyl group is prone to decomposition under UV light, whereas this compound’s conjugated system may enhance stability .

Gaps in Knowledge:

  • No empirical data on this compound’s solubility, melting point, or spectroscopic signatures are available.
  • Comparative catalytic or pharmacological studies between these compounds are unreported in the provided sources.

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